2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-2-(allylimino)-7-methyl-4-oxo-3-(phenylcarbamoyl)-, methyl ester
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Overview
Description
2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-2-(allylimino)-7-methyl-4-oxo-3-(phenylcarbamoyl)-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido-thiazine core, which is a fused ring system combining pyridine and thiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-2-(allylimino)-7-methyl-4-oxo-3-(phenylcarbamoyl)-, methyl ester typically involves multi-step organic synthesis
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or interact with a receptor to modulate its activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds with a pyrido-thiazine core or those with similar functional groups.
Uniqueness
What sets this compound apart could be its specific combination of functional groups and the resulting chemical properties, such as its reactivity or biological activity.
Properties
CAS No. |
109493-58-5 |
---|---|
Molecular Formula |
C20H18N4O4S |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 7-methyl-4-oxo-3-(phenylcarbamoyl)-2-prop-2-enyliminopyrido[3,2-e][1,3]thiazine-5-carboxylate |
InChI |
InChI=1S/C20H18N4O4S/c1-4-10-21-20-24(19(27)23-13-8-6-5-7-9-13)17(25)15-14(18(26)28-3)11-12(2)22-16(15)29-20/h4-9,11H,1,10H2,2-3H3,(H,23,27) |
InChI Key |
JEEPXZUNAFMJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)SC(=NCC=C)N(C2=O)C(=O)NC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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